molecular formula C16H17ClN2O2 B5641392 N-(4-chlorophenyl)-N'-(4-isopropoxyphenyl)urea

N-(4-chlorophenyl)-N'-(4-isopropoxyphenyl)urea

Cat. No. B5641392
M. Wt: 304.77 g/mol
InChI Key: SANRBBHHFPJRCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-N'-(4-isopropoxyphenyl)urea involves a series of steps starting from specific aniline derivatives. A similar compound, N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) urea, was synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, involving p-substituted aniline in a one-pot process. The structures were characterized using techniques such as 1H NMR, IR, and elemental analysis (Liu He-qin, 2010).

Molecular Structure Analysis

The molecular structure of N-(4-chlorophenyl)-N'-(4-isopropoxyphenyl)urea and related compounds can be elucidated through various spectroscopic techniques. For example, N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, a key intermediate in the synthesis of antitumor agents like sorafenib, was characterized using 1H NMR and IR spectroscopy to confirm its structure, which is crucial for understanding the molecular conformation and reactivity of such compounds (Yan Feng-mei & Liu He-qin, 2009).

Chemical Reactions and Properties

The chemical reactions involving N-(4-chlorophenyl)-N'-(4-isopropoxyphenyl)urea derivatives can be complex, involving multiple steps and conditions. For instance, N-aryl-N′-pyridyl ureas, synthesized through reactions of corresponding isocyanates, including 4-chlorophenyl isocyanate, showed varied reactivity when used as initiators in the polymerization of epoxides, demonstrating the influence of substituent effects on chemical reactivity (N. Makiuchi, A. Sudo, T. Endo, 2015).

Physical Properties Analysis

The physical properties of N-(4-chlorophenyl)-N'-(4-isopropoxyphenyl)urea derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Studies like those on N,N'-bis(4-chlorophenyl) urea have explored new synthesis methods that impact the physical properties of the resulting compounds, such as yield and crystallinity (Zhu Hui, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the application range of N-(4-chlorophenyl)-N'-(4-isopropoxyphenyl)urea compounds. For example, the study on N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea explored its efficiency as a reagent for chlorination of various compounds, highlighting the versatility and reactivity of urea derivatives in chemical transformations (M. Sathe, H. N. Karade, M. P. Kaushik, 2007).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-propan-2-yloxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11(2)21-15-9-7-14(8-10-15)19-16(20)18-13-5-3-12(17)4-6-13/h3-11H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANRBBHHFPJRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(4-isopropoxyphenyl)urea

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